3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde
Overview
Description
3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C10H18O. It is a cyclobutane derivative with a carbaldehyde functional group and a 2,2-dimethylpropyl substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 2,2-dimethylpropyl-substituted alkene, followed by the introduction of the carbaldehyde group. This can be done using reagents like ozone or other oxidizing agents to introduce the aldehyde functionality.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclobutane ring, with reagents like halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NH3, OH-)
Major Products Formed
Oxidation: 3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid
Reduction: 3-(2,2-Dimethylpropyl)cyclobutan-1-ol
Substitution: Various substituted cyclobutane derivatives
Scientific Research Applications
3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The cyclobutane ring may also interact with biological membranes and other cellular components, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-carbaldehyde: Lacks the 2,2-dimethylpropyl substituent, resulting in different reactivity and properties.
3-(2,2-Dimethylpropyl)cyclobutanol: The alcohol derivative of the compound, with different chemical behavior and applications.
3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid: The oxidized form of the compound, with distinct chemical and biological properties.
Uniqueness
3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde is unique due to the presence of both the cyclobutane ring and the 2,2-dimethylpropyl substituent, which confer specific steric and electronic effects. These features influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(2,2-dimethylpropyl)cyclobutane-1-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-10(2,3)6-8-4-9(5-8)7-11/h7-9H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXCSDOJDCPNAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CC(C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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